(1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a 3,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into various reduced forms, such as amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, fluorinated biaryl derivatives, and various functionalized organic compounds .
Scientific Research Applications
Chemistry
In chemistry, (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid is used as a building block for synthesizing complex organic molecules. It is particularly valuable in the synthesis of fluorinated biaryl derivatives via Suzuki-Miyaura cross-coupling reactions .
Biology
This compound has shown potential in biological research, particularly in the development of enzyme inhibitors and probes for studying biological pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has been investigated for its cytostatic activity against various cancer cell lines .
Industry
Industrially, this compound is used in the production of advanced materials, including liquid crystals and polymers. Its unique chemical properties make it suitable for applications in electronics and optoelectronics .
Mechanism of Action
The mechanism of action of (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- Phenylboronic acid
Uniqueness
Compared to similar compounds, (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid offers unique advantages due to the presence of both the pyrazole ring and the 3,4-difluorophenyl group. These structural features enhance its reactivity and specificity in various chemical reactions, making it a versatile tool in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H7BF2N2O2 |
---|---|
Molecular Weight |
223.97 g/mol |
IUPAC Name |
[1-(3,4-difluorophenyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H7BF2N2O2/c11-8-2-1-7(3-9(8)12)14-5-6(4-13-14)10(15)16/h1-5,15-16H |
InChI Key |
UPJZCDHYZPGZAG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC(=C(C=C2)F)F)(O)O |
Origin of Product |
United States |
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